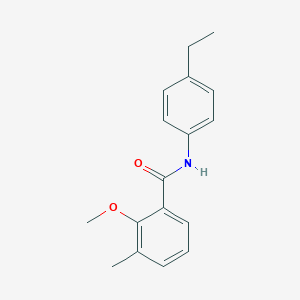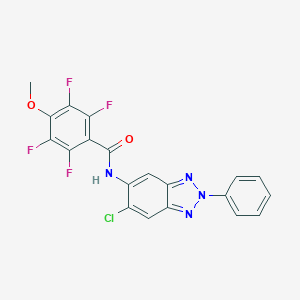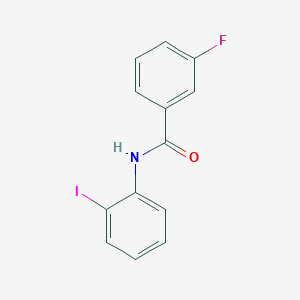![molecular formula C22H29N3O4S B250815 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is commonly used in scientific research as a tool to study various biochemical and physiological processes. The purpose of
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, thereby altering their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity. This compound has been shown to selectively target specific proteins and enzymes, making it a valuable tool for studying their function and activity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for the use of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One area of interest is its potential use in the development of new drugs and therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is its use in the study of protein-protein interactions and other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-amino-N-(4-(methylsulfonyl)phenyl)benzamide with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature and time, to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research. It is commonly used as a tool to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used to study the effects of various drugs and compounds on these processes.
Propiedades
Fórmula molecular |
C22H29N3O4S |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
4-(2-methylpropoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-17(2)16-29-21-10-4-18(5-11-21)22(26)23-19-6-8-20(9-7-19)24-12-14-25(15-13-24)30(3,27)28/h4-11,17H,12-16H2,1-3H3,(H,23,26) |
Clave InChI |
IVCQXWPSDSNEQZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)







![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
